molecular formula C3H7Cl2P B8808059 n-Propyldichlorophosphine

n-Propyldichlorophosphine

Cat. No.: B8808059
M. Wt: 144.96 g/mol
InChI Key: PVTHAGJZMANMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Propyldichlorophosphine (n-C₃H₇PCl₂) is an organophosphorus compound characterized by a propyl group bonded to a phosphorus atom, which is further substituted by two chlorine atoms. With a molecular weight of 144.97 g/mol, it is a colorless liquid at room temperature, boiling at 133°C, and has a density of 1.118 g/cm³ . The compound is highly air- and moisture-sensitive, requiring inert storage conditions to prevent hydrolysis or oxidation. Its primary applications lie in organic synthesis, particularly as a precursor for phosphorus-containing ligands in metal-catalyzed reactions . For example, it serves as a building block for phosphine ligands used in cross-coupling and asymmetric catalysis, leveraging its reactive P–Cl bonds for further functionalization.

Properties

Molecular Formula

C3H7Cl2P

Molecular Weight

144.96 g/mol

IUPAC Name

dichloro(propyl)phosphane

InChI

InChI=1S/C3H7Cl2P/c1-2-3-6(4)5/h2-3H2,1H3

InChI Key

PVTHAGJZMANMRT-UHFFFAOYSA-N

Canonical SMILES

CCCP(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Physical State : this compound’s liquid state facilitates its use in solution-phase reactions, whereas the solid-state compounds (e.g., ferrocenyl phosphine) require dissolution prior to application .
  • Reactivity : The P–Cl bonds in this compound are highly reactive toward nucleophiles (e.g., Grignard reagents), enabling tailored ligand synthesis. In contrast, potassium di-t-butylphosphate, with its P–O bonds, exhibits greater stability and is less prone to hydrolysis .
  • Chirality : The ferrocenyl phosphine incorporates a chiral oxazoline moiety, making it suitable for asymmetric catalysis, a feature absent in the achiral this compound .

Handling and Stability

  • This compound : Requires strict exclusion of moisture and oxygen, typically handled under nitrogen/argon. Its liquid form allows for precise volumetric dispensing .
  • Potassium di-t-butylphosphate : Stable as a solid but may require drying to minimize residual water content .
  • Ferrocenyl phosphine : Air-sensitive solid; storage under inert gas is critical to maintain catalytic activity .

Research and Industrial Relevance

While this compound’s reactivity makes it a versatile synthetic intermediate, its niche lies in ligand design for homogeneous catalysis. Comparatively, potassium di-t-butylphosphate and ferrocenyl phosphine cater to specialized applications (e.g., stereoselective synthesis). Industrial adoption of these compounds depends on cost, scalability, and compatibility with reaction conditions. For instance, this compound’s commercial availability (≥98% purity) supports its widespread use in academic and industrial labs .

Notes:

  • This analysis derives from physicochemical data and inferred reactivity profiles.
  • Handling protocols must align with each compound’s sensitivity to ensure safety and efficacy.

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